Home > Products > Building Blocks P1014 > methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate
methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate - 106202-39-5

methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate

Catalog Number: EVT-389384
CAS Number: 106202-39-5
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrroloquinoline derivatives, specifically methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate and its analogs, have garnered significant attention in pharmaceutical research due to their diverse biological activities. These compounds have been synthesized and evaluated for various therapeutic applications, including asthma, diuretic effects, antibacterial properties, and antineoplastic activities12345. The structural modifications of these molecules have led to the discovery of potent agents with promising pharmacological profiles.

Applications in Various Fields

Asthma Treatment

Pyrroloquinoline derivatives have shown potential as therapeutic agents in the treatment of asthma. Compound 24, for example, was found to be orally active in guinea pig models against the histaminic phase of antigen-induced bronchospasm and PAF-induced bronchoconstriction, indicating its potential as a multi-targeted anti-asthmatic drug1.

Diuretic Activity

The diuretic activity of pyrroloquinoline derivatives has been extensively studied, with some compounds demonstrating effects comparable or superior to known diuretics like hydrochlorothiazide. These findings suggest that pyrroloquinoline derivatives could serve as a new class of diuretic agents23679.

Antibacterial Agents

Substituted pyrroloquinoline derivatives have been synthesized and tested for their antibacterial activities, with some compounds showing potent activity against a range of bacteria. This suggests their potential use as antibacterial agents for systemic infections4.

Antineoplastic Drugs

Novel pyrroloquinoline derivatives have been synthesized as potential antineoplastic drugs. These compounds exhibit cytotoxic action against various cancer cell lines, indicating their potential application in cancer therapy5.

Antitubercular Agents

Pyrroloquinoline derivatives have also been evaluated for their antitubercular activity. An improved synthesis method for these compounds has led to the discovery of derivatives with promising antitubercular properties10.

5,6-Dihydropyrrolo[3,2,1-ij]quinoline-1,2-dione

  • Compound Description: This compound serves as a crucial starting material in the synthesis of novel potential dual inhibitors of coagulation factors Xa and XIa.

Methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetate

  • Compound Description: This compound represents a novel potential dual inhibitor of coagulation factors Xa and XIa. It exhibits high inhibition values for both coagulation factors in vitro.

1-Methylthio-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one

  • Compound Description: This compound is synthesized by the reaction of ethoxycarbonylmethylchloromethyl sulfonium chloride with 1,2,3,4-tetrahydroquinoline.

2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline

  • Compound Description: This compound is prepared by reacting 1,2,3,4-tetrahydroquinoline with acetonyl chloromethyl sulfonium chloride.

4-n-Butyl-5,6-dihydro-8-hydroxy-2-methyl-1-[2-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]ethyl]-4H-pyrrolo[3,2,1-ij]quinoline (KC 11404)

  • Compound Description: This compound exhibits potent antagonism against histamine, platelet activating factor (PAF), and leukotrienes, making it a potential therapeutic agent for asthma.

6-tert-Butylthio-5-methylthio-4-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline

  • Compound Description: This compound is synthesized from the reaction of 2-tert-butylthio-3-phenylcyclopropenethione with piperidine and potassium tert-butoxide.
Synthesis Analysis

The synthesis of methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate typically involves multi-step reactions that may include cyclization and condensation processes. While specific synthetic routes for this compound are less documented in the literature compared to its analogs, related compounds indicate that the synthesis often employs starting materials such as quinoline derivatives and carboxylic acids.

One potential synthesis route could involve:

  1. Condensation Reaction: Combining an appropriate amine with a carbonyl compound under acidic or basic conditions to form an intermediate.
  2. Cyclization: The intermediate undergoes cyclization to form the pyrrole ring structure.
  3. Carboxylation: The resulting compound is then treated with methylating agents to introduce the carboxylate group.

The reaction conditions, such as temperature and solvent choice, can significantly affect yield and purity. For instance, using ethanol as a solvent at elevated temperatures (around 80 °C) has been shown to facilitate similar reactions effectively .

Molecular Structure Analysis

The molecular structure of methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate can be represented by its canonical SMILES notation: COC(=O)C1=CN2CCCC3=C2C1=CC=C3 .

Key Structural Features:

  • Pyrrole Ring: The presence of a five-membered nitrogen-containing ring contributes to its reactivity and biological activity.
  • Quinoline Framework: This fused bicyclic structure enhances the compound's stability and influences its interaction with biological targets.
  • Carboxylate Group: The ester functionality (methyl ester) plays a crucial role in solubility and reactivity.

Spectroscopic techniques such as NMR and IR spectroscopy are commonly employed to elucidate the structure further and confirm the presence of functional groups.

Chemical Reactions Analysis

Methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate is involved in various chemical reactions due to its functional groups. Notably:

  1. Ester Hydrolysis: The methyl ester can undergo hydrolysis in the presence of water or aqueous acid/base to yield the corresponding carboxylic acid.
  2. Nucleophilic Substitution: The carboxylate group can participate in nucleophilic substitution reactions with various nucleophiles.
  3. Cyclization Reactions: Under specific conditions, it may react to form larger heterocyclic compounds or derivatives.

These reactions are essential for modifying the compound for further studies or applications.

Mechanism of Action

Methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate has been studied for its potential as a dual inhibitor of blood coagulation factors Xa and XIa.

Mode of Action:

  • Target Interaction: The compound interacts with these coagulation factors through competitive inhibition, disrupting their activity within the coagulation cascade.
  • Biochemical Pathways: By inhibiting these factors, it effectively reduces thrombus formation and may have therapeutic implications for cardiovascular diseases.

Result of Action:

The primary outcome of this inhibition is a decreased risk of thrombosis, making it a candidate for further development in anticoagulant therapies.

Physical and Chemical Properties Analysis

Methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Generally soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.

These properties influence its handling in laboratory settings and its applicability in various chemical processes.

Applications

Methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate has several scientific applications:

  1. Anticoagulant Research: Its role as a dual inhibitor of blood coagulation factors makes it significant in developing new anticoagulants.
  2. Catalytic Applications: Quinoline derivatives are often explored for their catalytic properties in organic transformations.
  3. Material Science: Due to its ability to form stable complexes with metals, it may have applications in anticorrosive coatings.
Introduction to Pyrrolo[3,2,1-ij]quinoline Scaffolds

Structural Classification and Nomenclature of Pyrroloquinoline Derivatives

Pyrrolo[3,2,1-ij]quinoline derivatives belong to the broader family of tricyclic nitrogen-containing heterocycles characterized by the fusion of pyrrole and quinoline rings at specific positions. The central scaffold in methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate features a partially saturated system where the 5,6-dihydro-4H designation indicates two hydrogen atoms saturating the bond between positions 5 and 6, creating a non-planar conformation with enhanced three-dimensional character [2] . The [3,2,1-ij] fusion notation specifies the bond connectivity: atoms 3a-9b (quinoline) fuse with atoms 1-5 (pyrrolidine) via bonds between quinoline position 3 and pyrrolidine position 2, and quinoline position 1 and pyrrolidine position 3 [2]. This specific fusion pattern distinguishes it from other pyrroloquinoline isomers (e.g., pyrrolo[1,2-a]quinoline or pyrrolo[3,4-b]quinoline) that exhibit different biological and physicochemical profiles.

The compound’s nomenclature follows systematic IUPAC conventions:

  • Core: 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline (tricyclic system)
  • Substituent: Methyl ester at position 1 (carboxylate group attached to the pyrrole nitrogen)Alternative names reflect historical or functional interpretations, including methyl 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate—a notation emphasizing the pyrrolidine ring’s saturation—and 4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid, 5,6-dihydro-, methyl ester [6]. This multiplicity of names underscores the complexity of heterocyclic nomenclature and the need for standardized identification, particularly in chemical databases and patent literature.

Table 1: Structural Characteristics of Pyrrolo[3,2,1-ij]quinoline Core

FeatureDescription
Ring SystemTricyclic: Pyridine + Benzene + Pyrrolidine (fused)
Fusion Sites[3,2,1-ij]: Bonds between quinoline C1-pyrrolidine C3, quinoline C3-pyrrolidine C2
Saturation5,6-Dihydro (single bond between C5-C6)
Critical AtomsN1 (pyrrolidine nitrogen), C1 (carboxylate attachment site)
Molecular FormulaC₁₃H₁₃NO₂
Key Functional GroupsEster (COOCH₃), Tertiary amine, Aromatic system

Significance of Tricyclic Heterocycles in Medicinal Chemistry

Tricyclic heterocycles like the pyrrolo[3,2,1-ij]quinoline scaffold occupy a privileged niche in drug discovery due to their versatile pharmacophoric properties and biomimetic architecture. The partially saturated 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline core exhibits balanced lipophilicity (LogP ≈ 2.37) and polar surface area (31.23 Ų), enabling efficient traversal of biological membranes while retaining target-binding specificity [6]. Its endocyclic nitrogen atoms facilitate hydrogen bonding, protonation-dependent ionic interactions, and coordination with metal ions in enzyme active sites, making it a versatile scaffold for modulating diverse biological targets [2] [4]. Notably, the scaffold’s rigidity imposes conformational constraints on pendant functional groups (e.g., the C1 ester in methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate), enhancing binding selectivity compared to flexible linear molecules.

This molecular framework has demonstrated broad therapeutic potential across several disease domains:

  • Anticancer Agents: Derivatives with electron-withdrawing groups (e.g., cyano or ester moieties) at C1 exhibit tubulin polymerization inhibition, disrupting mitosis in malignant cells. The C1 carboxylate in methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate may serve as a hydrogen-bond acceptor analogous to the carbonyl in phenstatin, a known tubulin binder [2] [7].
  • Central Nervous System (CNS) Modulators: The scaffold’s planarity and lipophilicity enable blood-brain barrier penetration. Historical analogs like gephyrotoxin (a pyrrolo[1,2-a]quinoline) noncompetitively inhibit nicotinic acetylcholine receptors, suggesting potential for neuroactive derivatives [2].
  • Antimicrobials: Unsubstituted analogs show activity against bacterial and fungal pathogens, likely through membrane disruption or nucleic acid intercalation [2]. The C1 ester’s hydrophobicity may enhance penetration through microbial membranes.

Table 2: Therapeutic Applications of Pyrroloquinoline-Based Scaffolds

Therapeutic AreaMolecular TargetsRole of Pyrrolo[3,2,1-ij]quinoline Core
OncologyTubulin polymerase, DNA topoisomerasePlanar aromatic system enables DNA intercalation; C1 substituents modulate tubulin binding affinity
CNS DisordersNicotinic acetylcholine receptorsTertiary nitrogen mimics natural ligands; lipophilicity enhances BBB penetration
Infectious DiseasesMicrobial membranes, DNA gyraseCationic nitrogen disrupts membranes; fused rings inhibit nucleic acid-processing enzymes
Oxidative StressSuperoxide dismutase (SOD)Electron-rich system scavenges radicals; substituents enable hydrogen bonding to SOD

Structure-activity relationship (SAR) studies emphasize the critical influence of C1 substitution. Bulky groups (e.g., 3,4,5-trimethoxybenzoyl) enhance antitubulin effects but reduce solubility, while compact polar groups (e.g., methyl ester) balance potency and bioavailability [2] [7]. The scaffold’s nitrogen atom position also dictates activity: pyrrolo[3,2,1-ij]quinoline derivatives often show greater target specificity than their [1,2-a] or [2,3-b] isomers due to reduced steric hindrance around the basic nitrogen [4].

Historical Development of Pyrrolo[3,2,1-ij]quinoline-Based Therapeutics

The therapeutic exploration of pyrroloquinoline derivatives originated from investigations into natural alkaloids, though pyrrolo[3,2,1-ij]quinoline itself is predominantly synthetic. Early research focused on simpler pyrroloquinolines like pyrrolo[1,2-a]quinoline alkaloids (e.g., gephyrotoxin from Dendrobates histrionicus frogs), which demonstrated neurotoxic effects via nAChR antagonism [2]. These discoveries spurred synthetic efforts to access analogous tricyclic systems with improved pharmacological profiles. The pyrrolo[3,2,1-ij]quinoline scaffold emerged as a synthetic target in the late 20th century, with methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate first documented in chemical catalogs with CAS 106202-39-5, reflecting its utility as a building block rather than a natural isolate [6].

Synthetic methodologies evolved significantly to enable diversification:

  • Early Approaches: Skraup and Friedlander reactions, originally developed for quinolines, were adapted using 2-aminobenzaldehydes and ketones to construct quinoline cores before pyrrole annulation [7]. These methods suffered from harsh conditions and limited regiocontrol.
  • Modern Advancements: Transition metal-catalyzed cyclizations (e.g., palladium-mediated C–N coupling) enabled efficient fusion of pyrrolidine and quinoline units. The methyl ester in methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate is typically introduced via esterification of a preformed carboxylic acid or direct carboxylation of the tricyclic amine [9].

Notable therapeutic milestones include:

  • Antitumor Applications: Synthetic dihydropyrrolo[1,2-a]isoquinolines (structurally analogous to pyrrolo[3,2,1-ij]quinolines) showed T/C values >175% in murine P388 lymphocytic leukemia models, with unsubstituted derivatives outperforming methylated analogs. This highlighted the scaffold’s antileukemic potential and the detrimental effect of steric bulk at critical positions [2].
  • Multidrug Resistance (MDR) Reversal: Lamellarin-inspired dihydropyrroloisoquinolines reversed P-glycoprotein-mediated MDR in tumor cells, suggesting applications for pyrrolo[3,2,1-ij]quinoline esters as chemosensitizers [4].
  • Antioxidant Derivatives: Benzoyl-substituted pyrrolo[1,2-a]quinolines demonstrated radical scavenging (e.g., 92.88% ABTS assay inhibition), with molecular docking confirming hydrogen bonding between carbonyl groups and superoxide dismutase [2].

Methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate itself remains primarily a synthetic intermediate, though its structural similarity to bioactive analogs positions it as a versatile precursor for anticancer and CNS agents. Current research focuses on diversifying C1 substituents (hydrolysis to acids, reduction to alcohols, or transesterification to amides) to optimize pharmacokinetic and pharmacodynamic profiles [8] [9].

Properties

CAS Number

106202-39-5

Product Name

methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate

IUPAC Name

methyl 1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene-3-carboxylate

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C13H13NO2/c1-16-13(15)11-8-14-7-3-5-9-4-2-6-10(11)12(9)14/h2,4,6,8H,3,5,7H2,1H3

InChI Key

UHXYXGAGZRDGPY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN2CCCC3=C2C1=CC=C3

Canonical SMILES

COC(=O)C1=CN2CCCC3=C2C1=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.